(5R)-5-methyl-1,3-thiazolidine
Description
Properties
CAS No. |
2679949-82-5 |
|---|---|
Molecular Formula |
C4H9NS |
Molecular Weight |
103.2 |
Purity |
95 |
Origin of Product |
United States |
Significance of Sulfur Nitrogen Heterocycles in Organic Synthesis
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry. Among these, sulfur-nitrogen heterocycles have garnered significant interest from researchers for decades. nih.govarkat-usa.org Their unique structures and biological activities have led to numerous applications in pharmaceutical and agrochemical research, as well as in material sciences. nih.gov The presence of both sulfur and nitrogen atoms within the ring structure imparts distinct physicochemical properties and reactivity compared to their carbocyclic counterparts. arkat-usa.orgopenmedicinalchemistryjournal.com This is due to the availability of unshared electron pairs and the differences in electronegativity between the heteroatoms and carbon. nih.govarkat-usa.orgopenmedicinalchemistryjournal.com
This unique electronic and structural nature makes sulfur-nitrogen heterocycles, such as thiazolidines, valuable scaffolds in medicinal chemistry. nih.govhumanjournals.comnih.gov They are key components in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents. nih.govhumanjournals.comnih.govresearchgate.nete3s-conferences.orgresearchgate.net The versatility of these heterocyclic systems allows chemists to modulate properties like lipophilicity, polarity, and hydrogen bonding capabilities, which is crucial in the design of new therapeutic agents. nih.gov Consequently, the synthesis of novel sulfur-nitrogen heterocycles remains an active and important area of contemporary chemical research. researchgate.netijarst.in
Chiral Five Membered Heterocycles: Stereochemical Importance and Design
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is critically important in the function of biologically active compounds. numberanalytics.com Chiral heterocycles, which are non-superimposable on their mirror images, are of particular significance because different enantiomers of a molecule can exhibit vastly different biological activities. numberanalytics.com This is a fundamental concept in drug design and development. numberanalytics.com
Five-membered heterocycles, such as the 1,3-thiazolidine ring, provide a robust and versatile framework for the construction of chiral molecules. nih.govnih.gov The incorporation of substituents onto the heterocyclic ring can create one or more stereocenters, leading to the formation of stereoisomers. jrespharm.com The conformational rigidity often conferred by the ring structure helps to pre-organize the molecule for specific interactions with biological targets. mdpi.com
The synthesis of enantiomerically pure five-membered heterocycles is a key objective in asymmetric synthesis. acs.org Researchers employ various strategies, including the use of chiral auxiliaries, chiral catalysts, and stereoselective reactions, to control the stereochemical outcome of a reaction. benthamdirect.comnumberanalytics.com Chiral thiazolidine (B150603) derivatives, for example, have been used as organocatalysts in asymmetric aldol (B89426) reactions, demonstrating their utility in creating new stereocenters with high selectivity. benthamdirect.com The ability to synthesize specific stereoisomers of these heterocycles is crucial for developing new therapeutic agents and for studying the structure-activity relationships of biologically active molecules. nih.gov
Scope and Research Trajectory of 5r 5 Methyl 1,3 Thiazolidine and Analogous Systems
Classical and Contemporary Approaches to Thiazolidine Ring Formation
The formation of the thiazolidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this five-membered structure containing both sulfur and nitrogen atoms.
Cyclocondensation reactions represent the most traditional and widely utilized approach for synthesizing thiazolidine derivatives. These reactions typically involve the formation of two new bonds in a single synthetic operation, bringing together multiple components to form the heterocyclic ring.
One of the most fundamental methods for thiazolidine synthesis is the three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a thiol. researchgate.net In this reaction, the three starting materials combine, usually in a one-pot synthesis, to form the thiazolidine ring through the formation of an imine intermediate followed by cyclization with the thiol. researchgate.netnih.gov The reaction of an amine, an aldehyde, and thioglycolic acid is a classic example of this approach, yielding 2,3-disubstituted-1,3-thiazolidin-4-ones. researchgate.net
The versatility of this method is enhanced by the use of various catalysts to improve reaction efficiency and yield. Catalysts such as hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) and N,N'-dicyclohexylcarbodiimide (DCC) have been successfully employed. researchgate.net Furthermore, environmentally benign catalysts like baker's yeast (S. cerevisiae) and ionic liquids have been shown to promote the reaction effectively. researchgate.netnih.gov For instance, the use of the ionic liquid [Et3NH][HSO4] as a catalyst at 80 °C can produce high yields, and the catalyst can be reused multiple times. nih.gov
Table 1: Catalytic Systems for Three-Component Synthesis of Thiazolidin-4-ones
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ammonium (B1175870) Persulfate (APS) | Substituted Aniline, Benzaldehyde (B42025), Thioglycolic Acid | Solvent-free, 90 °C, 10 mol% | 84% | nih.gov |
| Nano-CoFe₂O₄@SiO₂/PrNH₂ | Aryl Aldehyde, Amine, Thioglycolic Acid | Solvent-free, 80 °C | High | nih.gov |
| [Et₃NH][HSO₄] | Aniline, Aromatic Aldehyde, Thioglycolic Acid | 80 °C, 25 mol% | >80% | nih.gov |
| Baker's Yeast (S. cerevisiae) | Aryl Aldehydes, Amines, Thioglycolic Acid | Room Temperature | Good | researchgate.net |
| Microwave Irradiation | Schiff Bases, Mercaptoacetic Acid, DMF | 300 W, 20-35 min | Good | rdd.edu.iq |
α-Mercaptoacetic acid, commonly known as thioglycolic acid, is a pivotal reagent in the synthesis of thiazolidin-4-ones, a major subclass of thiazolidines. hilarispublisher.comnih.gov It serves as the bifunctional component that provides both the sulfur atom and the C2-carbonyl unit of the resulting heterocyclic ring. The typical reaction involves the cyclocondensation of thioglycolic acid with Schiff bases, which are pre-formed from the reaction of an amine and an aldehyde. hilarispublisher.comnih.govscispace.com This method is highly effective for producing a wide array of 2,3-disubstituted-4-thiazolidinone derivatives. nih.gov
The reaction mechanism involves the nucleophilic attack of the thiol group of mercaptoacetic acid onto the imine carbon of the Schiff base, followed by an intramolecular cyclization via amide bond formation, eliminating a molecule of water. scispace.com Derivatives of α-mercaptoacetic acid, such as thiolactic acid, can also be used, leading to the formation of 5-methyl-substituted thiazolidin-4-ones. hilarispublisher.comekb.eg The reaction conditions can be varied, with solvents like dry benzene (B151609) or dioxane often employed, sometimes in the presence of a catalyst like anhydrous ZnCl₂ to facilitate the cyclization. hilarispublisher.comsemanticscholar.org Microwave irradiation has also been shown to dramatically shorten reaction times and improve yields compared to conventional heating methods. rdd.edu.iqhilarispublisher.com
A common and highly adaptable strategy for synthesizing thiazolidines proceeds through a two-step sequence involving the initial formation of a Schiff base (or imine), followed by its cyclization with a suitable thiol-containing compound. hilarispublisher.comsemanticscholar.org The Schiff base is typically prepared by the condensation of a primary amine with an aldehyde or ketone. ekb.egchemmethod.com
In the subsequent step, the isolated Schiff base is treated with a mercapto-acid, most frequently thioglycolic acid, to yield a thiazolidin-4-one. hilarispublisher.comekb.eg This cyclocondensation reaction is often carried out by refluxing the reactants in a solvent such as dioxane or dimethylformamide (DMF), and can be catalyzed by a Lewis acid like zinc chloride (ZnCl₂). semanticscholar.orgchemmethod.com This approach allows for a modular synthesis, where various amines and carbonyl compounds can be combined to create a diverse library of Schiff bases, which are then converted to the corresponding thiazolidine derivatives. This method has been widely used to synthesize compounds with a range of biological activities. nih.govsemanticscholar.org For example, new thiazolidin-4-one derivatives have been synthesized by reacting Schiff bases with thioglycolic acid under microwave irradiation, a method noted for its efficiency. rdd.edu.iquokerbala.edu.iq
Table 2: Examples of Thiazolidin-4-one Synthesis from Schiff Bases
| Schiff Base Source (Amine + Aldehyde) | Thiol Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3,4-xylene sulfonate ester of p-hydroxy benzaldehyde + p-aminobenzoic acid | Mercaptoacetic Acid | Dry Benzene | 4-Thiazolidinone derivative | hilarispublisher.com |
| 2-amino-4-arylthiazole + Aromatic Aldehydes | Thioglycolic Acid | N/A | 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | hilarispublisher.com |
| 7-amino-4-methyl-benzopyran-2-one + Aromatic Aldehydes | Thioglycolic Acid | N/A | 2-(substituted phenyl)-3-(4-methyl-2-oxo-2H-chromen-7-yl)-thiazolidin-4-ones | ekb.eg |
| Aromatic amine + Aromatic aldehyde | Mercaptoacetic Acid | Toluene, Reflux | 2,3-diaryl-1,3-thiazolidin-4-ones | ekb.eg |
| Primary aromatic amines + Azoaldehyde derivative | α-Mercaptoacetic Acid | Microwave, DMF | Thiazolidin-4-one derivatives | rdd.edu.iq |
Annulation, or ring-forming, strategies provide an alternative to classical condensation methods. These often involve cycloaddition reactions where the atoms of the new ring are supplied by two separate reactants that join together.
The [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings, including thiazolidines. researchgate.net In this approach, an aziridine (B145994) serves as a three-atom synthon, which, upon ring-opening, generates an azomethine ylide intermediate. This dipole can then react with a two-atom component (a dipolarophile), such as an isothiocyanate or carbon disulfide, to form the thiazolidine ring. semanticscholar.orgcaltech.edu
These cycloadditions can be promoted by various catalysts. Lewis acids, such as zinc(II) bromide, have been shown to effectively mediate the reaction between N-sulfonyl-2-substituted aziridines and isothiocyanates, yielding iminothiazolidine products with high chemo- and regioselectivity. caltech.edu More recently, visible-light photocatalysis has emerged as a mild and green method to facilitate this transformation. researchgate.netsemanticscholar.org Using a photocatalyst like Ru(bpy)₃Cl₂, aziridines can react with isothiocyanates under simple and mild conditions to produce iminothiazolidines in moderate yields. semanticscholar.org Enantiospecific versions of this reaction have also been developed; for instance, an Al(salen)Cl complex can catalyze the cycloaddition of unactivated chiral aziridines with isothiocyanates to furnish highly enantioenriched iminothiazolidines. acs.org The reaction of propargylamines with carbon disulfide, catalyzed by DABCO, also provides a pathway to thiazolidine-2-thiones through a proposed dithiocarbamate (B8719985) intermediate followed by cyclization. acs.org
Table 3: [3+2] Cycloaddition Reactions for Thiazolidine Synthesis
| Aziridine Substrate | Dipolarophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Tosyl-2-aryl-aziridines | Allyl isothiocyanate | ZnBr₂, CH₂Cl₂ | Iminothiazolidine | caltech.edu |
| Unactivated chiral aziridines | Isothiocyanates | Al(salen)Cl, Room Temp. | Iminothiazolidine (94–99% ee) | acs.org |
| Various Aziridines | Isothiocyanates | Ru(bpy)₃Cl₂, Visible Light | Iminothiazolidine | semanticscholar.org |
| Propargylamines | Carbon Disulfide (CS₂) | DABCO, 25 °C | Thiazolidine-2-thione | acs.org |
Annulation Strategies
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a powerful strategy for the formation of the thiazolidine ring. This approach involves a molecule containing both the necessary nitrogen and sulfur functionalities, which then cyclizes to form the heterocyclic ring.
One notable example involves the fluoride (B91410) ion-promoted desilylation of onium salts derived from chloromethyl (trimethylsilyl)methyl sulfide (B99878) and various nitrogen-containing heteroaromatics. This process is followed by an intramolecular 1,5-cyclization to yield polycyclic 1,3-thiazolidines. acs.org Another method utilizes the electrophilic intramolecular cyclization of N-allylthioamides of β-ketoacids. This reaction, facilitated by reagents such as phosphoric acid or iodine, provides a convenient route to (5-methyl- and 5-iodomethyl-1,3-thiazolidine-2-ylidene)ketones. nuph.edu.ua
The mechanism of these cyclizations can vary. For instance, in the synthesis of certain 1,3-thiazolidin-4-ones, an intermediate imine is formed, which is then attacked by a sulfur atom followed by intramolecular cyclization. nih.gov A plausible mechanism for the synthesis of spiro-thiazolidinethiones involves an intramolecular cyclization process where an intermediate loses an electron. nih.gov Similarly, the synthesis of other thiazolidine derivatives can proceed through the formation of a thiourea (B124793) intermediate, which undergoes a thia-Michael addition to an acceptor molecule, followed by intramolecular cyclization. semanticscholar.org
Derivatization from Chiral Pool Precursors
The chiral pool, which consists of readily available, enantiomerically pure natural products, serves as an excellent starting point for the synthesis of chiral molecules.
L-cysteine, a naturally occurring amino acid, is a cornerstone of chiral pool-based synthesis of thiazolidines. novapublishers.com Its inherent chirality is preserved during the synthetic process, providing a straightforward route to enantiomerically enriched thiazolidine derivatives. The reaction of L-cysteine with aldehydes or ketones is a common method for constructing the thiazolidine ring. novapublishers.comscielo.brrsc.orgrsc.org This condensation reaction creates a new asymmetric center at the C-2 position of the thiazolidine ring while retaining the original stereocenter from L-cysteine at C-4. scielo.brresearchgate.net
For example, the reaction of L-cysteine with pyruvate (B1213749) can non-enzymatically form 2-methyl-2,4-thiazolidinedicarboxylic acid. nih.gov Furthermore, L-cysteine and its derivatives have been utilized in the synthesis of various biologically active compounds, including immunosuppressive and anti-inflammatory agents. nih.gov The versatility of L-cysteine is further demonstrated in its use for synthesizing γ-lactam-fused thiazolidines and other complex heterocyclic systems. rsc.orgresearchgate.net
While the chiral center from L-cysteine is retained, the condensation with achiral aldehydes is often not diastereoselective, leading to a mixture of cis and trans diastereoisomers. scielo.brresearchgate.netscielo.br However, several strategies have been developed to control the stereochemistry at the newly formed chiral center.
One approach involves a ring-opening-ring-closure mechanism, which can lead to diastereoselective reactions. scielo.br This has been exploited in the synthesis of chiral thiazolidine-ring fused systems. scielo.br For instance, the reaction of L-cysteine methyl ester with 2-carboxybenzaldehyde (B143210) can lead to the diastereoselective synthesis of a tricyclic isoindole derivative. rsc.org The initial condensation forms a mixture of thiazolidine diastereomers, but subsequent in situ intramolecular N-acylation proceeds selectively to yield a single diastereomer of the tetrahydro-thiazolo[2,3-b]isoindole. rsc.org
The choice of reaction conditions can also influence the stereochemical outcome. For example, in the acylation of 1,3-thiazolidine-4-carboxylic acid derivatives, thermodynamic control can favor the formation of one diastereoisomer over the other. researchgate.net This principle of kinetic versus thermodynamic control is a key concept in achieving diastereoselectivity in these cyclization reactions. scielo.brresearchgate.netscielo.br
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry has introduced advanced techniques and catalytic systems to enhance the efficiency and enantioselectivity of thiazolidine synthesis.
Organocatalytic Approaches to Enantioselective Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of chiral compounds, including thiazolidine derivatives. researchgate.net These catalysts offer a green and efficient alternative to traditional metal-based catalysts.
Chiral organocatalysts derived from thiazolidines themselves, containing amide and thiourea functionalities, have been synthesized and successfully applied in asymmetric aldol reactions. researchgate.net These catalysts have been shown to provide good conversions and enantiomeric ratios in the reaction between acetone (B3395972) and p-nitrobenzaldehyde. researchgate.net
L-proline and its derivatives are among the most widely used organocatalysts. researchgate.net L-proline's bifunctional nature, possessing both an acidic carboxylic acid group and a basic secondary amine, allows it to act as an effective catalyst in various transformations, including the synthesis of thiazolidine derivatives. tandfonline.comtandfonline.com For instance, L-proline has been used to catalyze the Knoevenagel condensation between indole-3-aldehyde and 2,4-thiazolidinedione, a key step in the synthesis of potential antihyperglycemic agents. tandfonline.comtandfonline.comresearchgate.net The proposed mechanism involves the formation of an iminium ion intermediate from the reaction of the aldehyde with L-proline. tandfonline.comtandfonline.com
The Jørgensen–Hayashi catalysts, which are diarylprolinol silyl (B83357) ethers, represent a significant advancement in organocatalysis. researchgate.netchem-station.com These catalysts are generally more active and soluble in organic solvents than proline itself and are particularly effective in enamine-mediated reactions. chem-station.com They have been successfully employed in a variety of asymmetric reactions, including Michael additions, to produce highly functionalized molecules with excellent enantioselectivity. sigmaaldrich.comrsc.org The catalytic cycle of these catalysts is well-understood and often involves the formation of enamine or iminium ion intermediates. chem-station.comyoutube.com
Table 1: Summary of Synthetic Methodologies for Chiral Thiazolidine Derivatives
| Methodology | Key Features | Starting Materials (Examples) | Products (Examples) | Key Reagents/Catalysts | References |
|---|---|---|---|---|---|
| Intramolecular Cyclization | Formation of the thiazolidine ring from a single molecule containing both N and S functionalities. | Chloromethyl (trimethylsilyl)methyl sulfide and heteroaromatics; N-allylthioamides of β-ketoacids. | Polycyclic 1,3-thiazolidines; (5-methyl-1,3-thiazolidine-2-ylidene)ketones. | Fluoride ion; Phosphoric acid, Iodine. | acs.orgnuph.edu.ua |
| Chiral Pool Synthesis (L-Cysteine) | Utilization of the inherent chirality of L-cysteine to produce enantiomerically enriched thiazolidines. | L-cysteine, aldehydes, ketones. | 2-Substituted-1,3-thiazolidine-4-carboxylic acids; Tricyclic thiazolidine-fused systems. | - | novapublishers.comscielo.brrsc.orgresearchgate.netscielo.br |
| Organocatalysis (Proline-derived) | Use of L-proline and its derivatives as chiral catalysts for asymmetric synthesis. | Aldehydes, ketones, 2,4-thiazolidinedione. | Aldol adducts; 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-diones. | L-proline. | researchgate.nettandfonline.comtandfonline.com |
| Organocatalysis (Jørgensen–Hayashi) | Employment of highly active and soluble diarylprolinol silyl ether catalysts. | Aldehydes, α,β-unsaturated aldehydes, nitro-olefins. | Michael adducts; Functionalized 1,2-aminothiols. | Jørgensen–Hayashi catalysts. | chem-station.comsigmaaldrich.comrsc.org |
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for a variety of chemical transformations. nih.govchalmers.se Initially explored for their ability to facilitate benzoin-type reactions, their application has expanded significantly. nih.gov In the context of thiazolidine synthesis, NHCs, particularly those derived from thiazolium salts, can catalyze the formation of acyl anion equivalents from aldehydes. nih.gov This reactivity allows for the addition of aldehydes to activated double bonds, a key step in the construction of functionalized ketone-containing thiazolidine frameworks. nih.gov While early work by Stetter demonstrated this process with thiazolidine carbenes for aliphatic aldehydes, the development of chiral NHCs has opened avenues for asymmetric variants of these reactions. nih.gov The stability and strong σ-donating properties of NHCs make them effective ligands for transition metals as well, although their direct use as organocatalysts in the synthesis of the core this compound structure is an area of ongoing research. nih.govscripps.edu
Divergent Stereoselective Cascade Organocatalysis
Divergent stereoselective cascade organocatalysis represents a sophisticated strategy for rapidly building molecular complexity from simple starting materials in a single pot. tandfonline.comnih.govacs.org This approach combines multiple catalytic transformations in a sequential manner, often mimicking biosynthetic pathways, to generate structurally diverse and complex molecules with high stereocontrol. tandfonline.com In the realm of thiazolidine chemistry, this methodology has been successfully employed to construct various thiazolidinedione-derived compounds. nih.govacs.org For instance, organocatalytic enantioselective three-component Michael-Michael-aldol cascade reactions involving thiazolidinediones and α,β-unsaturated aldehydes can lead to the formation of spiro-thiazolidinediones. nih.govacs.org The power of this strategy lies in its ability to produce different molecular architectures from structurally similar reactants under comparable reaction conditions, highlighting its divergent nature. nih.govacs.org This approach is particularly valuable for creating libraries of "privileged" substructures for biological screening. nih.govacs.org
Organocatalytic Kinetic Resolution Strategies
Organocatalytic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. grafiati.com This method relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a substrate, allowing for the enrichment of one enantiomer. grafiati.com In the context of thiazolidine derivatives, kinetic resolution has been successfully applied to N-acyl-thiazolidin-2-thiones. nih.gov The use of a chiral acyl transfer catalyst, such as benzotetramisole (BTM), facilitates the enantioselective methanolysis of these substrates. nih.gov This process enables the separation of the enantiomers, providing access to optically active thiazolidine building blocks. nih.gov While this specific example focuses on a thiolactam derivative, the principle of organocatalytic kinetic resolution holds potential for the synthesis of other chiral thiazolidines, including this compound, by designing appropriate substrates and catalyst systems.
Metal-Catalyzed Syntheses of Thiazolidine Frameworks
Metal-catalyzed reactions offer a diverse and efficient toolkit for the construction of thiazolidine rings. A variety of metals, including copper, rhodium, and palladium, have been employed to catalyze the formation of these heterocyclic systems. nih.govrsc.orgrsc.org For instance, copper-catalyzed aerobic oxidative reactions have been used to construct fullerothiazolidinethiones. nih.gov Dirhodium complexes derived from L-cysteine have been synthesized and utilized as chiral catalysts in asymmetric reactions like aziridination and cyclopropanation, demonstrating the potential for stereoselective control. rsc.org Furthermore, palladium-catalyzed allylic substitution reactions have been explored using chiral thiazoline-containing ligands, although with varying degrees of enantioselectivity. rsc.org The development of novel chiral ligands containing the thiazoline (B8809763) or thiazolidine scaffold is an active area of research aimed at improving the stereochemical outcome of these metal-catalyzed transformations. rsc.org
| Catalyst System | Reactants | Product Type | Reference |
| Cu(OAc)₂·H₂O | C₆₀, aliphatic amines, CS₂ | sciforum.net-Fullerothiazolidinethiones | nih.gov |
| Dirhodium tetrakis((4R)-3-(arylsulfonyl)thiazolidine-4-carboxylate 1,1-dioxide) | Styrene, nitrene/carbene precursors | Aziridines/Cyclopropanes | rsc.org |
| Palladium complexes with chiral thiazoline ligands | Not specified | Allylic substitution products | rsc.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. farmaciajournal.comrasayanjournal.co.intishreen.edu.sy This technology has been successfully applied to the synthesis of various thiazolidine derivatives.
For example, the synthesis of thiazolidin-4-ones from thiosemicarbazones and chloroacetic acid has been shown to be more efficient under microwave irradiation, avoiding the formation of side products like triazoles and thiadiazoles that are observed with conventional heating. farmaciajournal.com Similarly, 1,3,4-oxadiazole (B1194373) derivatives containing a thiazolidine ring have been synthesized in high yield by reacting benzaldehyde with cysteine under microwave irradiation at 340 watts. latticescipub.comchemmethod.com The synthesis of thiazolidin-2,4-diones has also been achieved through microwave-assisted Knoevenagel condensation of thiazolidinedione with various aldehydes. tishreen.edu.sy
The key advantages of microwave-assisted protocols in thiazolidine synthesis include:
Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes. farmaciajournal.comtishreen.edu.sychemmethod.com
Improved Yields: Microwave heating can lead to significantly higher product yields. farmaciajournal.comchemmethod.com
Enhanced Purity: The rapid and uniform heating often minimizes the formation of byproducts, simplifying purification. farmaciajournal.com
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly processes. nih.gov
| Reactants | Product | Microwave Conditions | Yield | Reference |
| Thiosemicarbazones, Chloroacetic acid | Thiazolidin-4-ones | 360W, 45 min | 82% | farmaciajournal.com |
| Benzaldehyde, Cysteine | Thiazolidine | 340W | High Yield | latticescipub.comchemmethod.com |
| Thiazolidine-2,4-dione, 4-Chlorobenzaldehyde | 5-(4-chlorobenzylidene)-2,4-thiazolidinedione | 200W, 5 min | 87% | tishreen.edu.sy |
| Thiazolidine-2,4-dione, Aldehydes, Alkyl halide | N2,C5-disubstituted Thiazolidinediones | Not specified | Not specified | frontiersin.org |
Solvent-Free and Green Chemistry Methodologies in Thiazolidine Synthesis
In recent years, there has been a significant push towards the development of environmentally benign synthetic methods, often referred to as "green chemistry." chalmers.sepharmascholars.com These methodologies aim to reduce or eliminate the use and generation of hazardous substances. In the context of thiazolidine synthesis, several solvent-free and green approaches have been developed.
One notable strategy involves the use of solid-supported catalysts, such as silica-supported iodine and potassium carbonate, for the Knoevenagel condensation of thiazolidinediones with aldehydes. tandfonline.com This solvent-free approach, conducted by heating on a sand bath, offers advantages such as time savings, catalyst recycling, and avoidance of high temperatures and toxic solvents. tandfonline.com Another green method utilizes deep eutectic solvents (DESs) as both the solvent and catalyst for the synthesis of thiazolidinedione derivatives. pharmascholars.com This approach allows for simple product precipitation by adding water, although yields can be lower for more water-soluble compounds. pharmascholars.com
Furthermore, the use of economical and reusable catalysts like ammonium persulfate (APS) under solvent-free conditions for the cyclocondensation of anilines, benzaldehydes, and thioglycolic acid has been reported to provide high yields and high atom economy. nih.gov Ionic liquids have also been explored as green catalysts and media for thiazolidine synthesis, often playing a dual role in the reaction. These methods represent a significant step towards more sustainable and efficient synthesis of thiazolidine scaffolds.
| Catalyst/Medium | Reactants | Product Type | Key Advantages | Reference |
| I₂-Silica, K₂CO₃ | Thiazolidinedione, Aldehydes | Thiazolidinedione derivatives | Solvent-free, catalyst recycling, time-saving | tandfonline.com |
| Deep Eutectic Solvents (DESs) | Thiazolidinedione, Aldehydes | Thiazolidinedione derivatives | Dual solvent/catalyst, simple workup | pharmascholars.com |
| Ammonium Persulfate (APS) | Aniline, Benzaldehyde, Thioglycolic acid | 1,3-Thiazolidin-4-ones | Economical catalyst, high yield, high atom economy | nih.gov |
| Ionic Liquids | Various | Various Thiazolidines | Dual solvent/catalyst, often recyclable |
Stereoselective Transformations
The inherent chirality of the this compound ring system makes it an excellent auxiliary for controlling the stereochemical outcome of reactions at adjacent and remote positions.
Asymmetric Aldol Reactions and Stereocontrol at Adjacent Centers
Asymmetric aldol reactions are a cornerstone of organic synthesis for the construction of carbon-carbon bonds with simultaneous control of stereochemistry. Thiazolidine derivatives have been employed as chiral auxiliaries in these reactions to achieve high levels of diastereoselectivity. researchgate.netpsu.edu For instance, N-acylthiazolidinethiones derived from this compound can be converted into their corresponding enolates, which then react with aldehydes to yield aldol adducts. The stereochemical outcome of these reactions is often dictated by the formation of a rigid, chelated transition state involving the metal cation, the enolate oxygen, and the aldehyde oxygen. This organization directs the approach of the aldehyde to one face of the enolate, leading to the preferential formation of one diastereomer.
The development of chiral organocatalysts based on the thiazolidine framework has also been explored for asymmetric aldol reactions. researchgate.net These catalysts, often incorporating a thiourea or a primary amine moiety, can activate the reactants and create a chiral environment for the reaction to proceed with high enantioselectivity. researchgate.net For example, organocatalysts derived from thiazolidine have been successfully used in the asymmetric aldol reaction of acetone with various aromatic aldehydes, yielding products with significant enantiomeric excess. researchgate.net
Stereoselective Alkylation Reactions at Specific Ring Positions
The stereoselective alkylation of enolates derived from N-acyl-(5R)-5-methyl-1,3-thiazolidine derivatives provides a reliable method for introducing new stereocenters with high diastereoselectivity. The chiral environment provided by the thiazolidine ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This has been demonstrated in the alkylation of tin(II) enolates of N-acylthiazolidinethiones with cyclic acyl imines, leading to the efficient asymmetric synthesis of bicyclic alkaloids. acs.org
Furthermore, the synergistic use of palladium and copper catalysis has enabled the asymmetric allylation of 1-pyrroline-5-carboxylic esters, which can be derived from thiazolidine precursors. nih.gov This dual catalytic system is believed to involve the cooperative action of a chiral N-metalated azomethine ylide and a π-allylpalladium complex, resulting in high reactivity and excellent enantioselectivity. nih.gov The steric and electronic properties of both the allylic electrophile and the imino ester substrate play a crucial role in determining the regioselectivity and stereoselectivity of the reaction. nih.gov
Michael Additions and Subsequent Cascade Reactions
This compound derivatives are effective nucleophiles in Michael additions, a key reaction for forming carbon-carbon bonds. The conjugate addition of these thiazolidine systems to α,β-unsaturated carbonyl compounds often proceeds with high stereocontrol, governed by the chiral thiazolidine ring. This initial Michael addition can be the first step in a cascade sequence, leading to the rapid construction of complex molecular architectures. 20.210.105
For example, the reaction of 2-(nitromethylene)thiazolidine with an adduct formed from an aromatic aldehyde and dimedone proceeds via a Michael addition, followed by an imine-enamine tautomerization and subsequent intramolecular cyclization to produce complex heterocyclic products. nih.gov Similarly, divergent organocatalytic Michael-Michael-aldol cascade reactions involving thiazolidinedione and its analogs with α,β-unsaturated aldehydes have been used to construct structurally diverse spiro-thiazolidinediones. acs.org The reaction pathway can be influenced by the specific thiazolidine derivative used; for instance, isorhodanine can lead to fused thiopyranoid scaffolds through a Michael-cyclization cascade under similar conditions. acs.orgnih.gov
Cycloaddition and Ring Expansion Reactions
The thiazolidine ring can serve as a precursor to reactive intermediates that participate in cycloaddition and ring expansion reactions, providing access to a variety of fused and spiro-heterocyclic systems.
Intermolecular 1,3-Dipolar Cycloaddition Reactions of Thiazolo[3,4-c]oxazol-4-ium-1-olates
N-acylthiazolidine-4-carboxylic acids, which can be derived from the this compound system, are valuable precursors for the generation of bicyclic mesoionic species known as 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates. core.ac.ukresearchgate.netrsc.org These compounds, often referred to as münchnones, behave as 1,3-dipoles and readily undergo intermolecular cycloaddition reactions with various dipolarophiles. core.ac.ukuc.ptuc.pt
The reaction of these mesoionic species with acetylenic dicarboxylates, for instance, leads to the formation of chiral 3,4-dihydropyrrolo[1,2-c]thiazole-6,7-dicarboxylates with high enantiomeric excess. uc.pt Similarly, reactions with vinyl ketones can produce not only the expected pyrrolo[1,2-c]thiazole derivatives but also spiro compounds, with the reaction mechanism likely involving the formation of the mesoionic species followed by reaction with the dipolarophile and subsequent cyclization. uc.pt The study of these intermolecular 1,3-dipolar cycloadditions has been extended to various substituted thiazolo[3,4-c]oxazol-4-ium-1-olates, leading to the synthesis of a range of 1H-pyrrolo[1,2-c]thiazole derivatives as single enantiomers. uc.pt
Formation of Fused and Spiro-Heterocyclic Systems via Cyclization
The inherent reactivity of the this compound ring and its derivatives allows for the construction of a diverse array of fused and spiro-heterocyclic systems through various cyclization strategies. nih.govmdpi.com
One notable approach involves the intramolecular 1,3-dipolar cycloaddition of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates containing an internal dipolarophile. researchgate.netrsc.org This strategy involves the N-acylation of 2-substituted thiazolidine-4-carboxylates, which serve as precursors to the mesoionic species. arkat-usa.org The subsequent intramolecular cycloaddition leads to the formation of new pyrrolo[1,2-c]thiazole derivatives as single enantiomers. researchgate.netrsc.org The stereochemistry of the final product is controlled by the stereochemistry of the N-acylthiazolidine precursor. arkat-usa.org
Domino reactions of 1,3-thiazolidinedione with various reagents can also lead to the formation of spirocyclic compounds. researchgate.net For example, the reaction with malononitrile (B47326) and aromatic aldehydes in the presence of bulky amines can yield spirocyclohexano-1,3-thiazole derivatives through a double Michael addition followed by spirocyclization. researchgate.net Furthermore, cascade reactions involving thiazolidinediones can lead to the formation of structurally diverse spiro-thiazolidinediones and fused thiopyranoid scaffolds. acs.org The synthesis of spiro-heterocycles can also be achieved through ring-chain-ring tautomerism of thiazolidinyloxazolidines, where the product distribution can be influenced by both kinetic and thermodynamic factors. nih.gov
Chemical Modifications and Functionalization
The this compound ring system is amenable to various chemical modifications, allowing for the synthesis of a diverse array of derivatives. These modifications include acylation, oxidation, reduction, and complex molecular rearrangements.
Acylation and Other Derivativation Strategies
Acylation, particularly at the nitrogen atom, is a fundamental derivatization strategy for thiazolidine systems. The N-acylation of 2-substituted-1,3-thiazolidine-4-carboxylic acids can be performed stereoselectively. arkat-usa.org This protection of the nitrogen atom with an acyl group is crucial as it prevents epimerization at the C-2 position, which can occur through ring-opening mechanisms. arkat-usa.org Common acylating agents include acid anhydrides, such as acetic anhydride (B1165640). uc.ptgoogle.com For instance, heating 2-phenylthiazolidine-4-carboxylic acid in acetic anhydride results in in situ N-acylation, which generates a reactive mesoionic intermediate for subsequent cycloaddition reactions. arkat-usa.orguc.pt
Beyond simple acylation, the thiazolidine scaffold can be extensively functionalized through various synthetic methodologies. Multicomponent reactions and domino ring-opening cyclizations are powerful tools for creating complex thiazolidine derivatives. nih.gov For example, the reaction of N-arylsulfonylaziridines with isothiocyanates can furnish 2-iminothiazolidine derivatives through an SN2-type ring-opening followed by a 5-exo-dig cyclization. nih.gov Other derivatization methods include the Knoevenagel condensation of thiazolidine-2,4-diones with aldehydes to produce 5-arylidene derivatives. nih.govnih.gov
The reaction of propargylamines with isothiocyanates provides a pathway to thiazolidine–thiourea compounds. rsc.orgunizar.es Depending on the substitution of the propargylamine, this can lead selectively to cyclic 2-amino-2-thiazoline (B132724) derivatives or iminothiazoline species. unizar.es These can further react with an excess of isothiocyanate to yield the final thiazolidine–thiourea products. rsc.orgunizar.es
A summary of selected derivatization strategies is presented below.
| Reaction Type | Reactants | Product Type | Reference |
| N-Acylation | 2-Substituted-1,3-thiazolidine-4-carboxylic acid, Acetic Anhydride | N-Acyl-1,3-thiazolidine-4-carboxylic acid | arkat-usa.orguc.pt |
| Domino Ring-Opening Cyclization | N-arylsulfonylaziridine, Isothiocyanate | 2-Iminothiazolidine | nih.gov |
| Knoevenagel Condensation | Thiazolidine-2,4-dione, Aldehyde | 5-Arylidene-thiazolidine-2,4-dione | nih.govnih.gov |
| Thiourea Formation | Propargylamine, Isothiocyanate | Thiazolidine–thiourea | rsc.orgunizar.es |
Reduction and Oxidation Reactions of the Thiazolidine Ring System
The sulfur atom within the thiazolidine ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation is significant in the development of chiral catalysts. For example, dirhodium(II) complexes have been synthesized using (4R)-3-(arylsulfonyl)thiazolidine-4-carboxylate 1,1-dioxide as a ligand, where the sulfur is in its highest oxidation state. rsc.org The oxidation to the sulfone is a key step in the ligand synthesis. rsc.org Similarly, the synthesis of sulfoxides and sulfones of bicyclic systems containing a thiazolidine ring, such as pyrrolo[1,2-c]thiazole biscarbamates, has been reported.
Reduction reactions involving the thiazolidine ring system have also been explored. The reduction of 2-imino-1,3-thiazine derivatives, which are structurally related to thiazolidines, using lithium aluminum hydride (LAH) leads to the corresponding primary amino alcohols. mdpi.com While this involves a derivative, it highlights a pathway for modifying the functionality attached to the ring through reduction.
Rearrangement Pathways of Thiazolidine Scaffolds
Thiazolidine scaffolds are known to undergo a variety of intriguing rearrangement reactions, often leading to complex and stereochemically rich molecular architectures. One of the fundamental processes is ring-chain tautomerism, an equilibrium that can exist in substituted 1,3-thiazolidines. bohrium.com
More complex rearrangements often involve ring-opening events. In penicillin derivatives, which contain a fused thiazolidine ring, two types of reversible ring-opening reactions are observed. bohrium.comresearchgate.net In alkaline solution, a base-catalyzed elimination can occur, while under other conditions, a unimolecular ring opening can form an intermediate iminium ion, leading to epimerization at the C-5 position. researchgate.net Another notable example is the iodine-catalyzed rearrangement of methyl benzylpenicillinate to methyl benzylpenillonate. rsc.org This transformation is initiated by the cleavage of the 4,7-bond of the penicillinate structure, followed by fragmentation and recombination of the resulting intermediates. rsc.org
Thiazolidine derivatives can also serve as precursors to reactive dipoles for cycloaddition reactions. N-acyl-2-phenyl-thiazolidine-4-carboxylic acids can generate 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates, which are mesoionic dipoles. uc.pt These intermediates can then undergo intermolecular 1,3-dipolar cycloaddition reactions to produce chiral 1H-pyrrolo[1,2-c]thiazole derivatives. arkat-usa.orguc.pt In some cases, unexpected rearrangements have been observed, such as the partial relocation of an aryl substituent from a thiazolidine ring to an adjacent oxazolidine (B1195125) ring in a fused bicyclic system. researchgate.net
| Rearrangement Type | Precursor System | Key Intermediate(s) | Product | Reference |
| Ring-Opening/Epimerization | Benzylpenicilloic Acid | Iminium ion | C-5 Epimer of Precursor | bohrium.comresearchgate.net |
| Isomerization | Methyl Benzylpenicillinate | Oxazolin-5-yl-thiazolidine, Thiazoline, Oxazolin-4-one | Methyl Benzylpenillonate | rsc.org |
| Dipolar Cycloaddition | N-Acyl-2-phenyl-thiazolidine-4-carboxylic acid | Mesoionic Oxazolone (5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olate) | 1H-Pyrrolo[1,2-c]thiazole | arkat-usa.orguc.pt |
| Substituent Relocation | 2-Aryl-4,4-bis(hydroxymethyl)-1,3-thiazolidine fused system | Not specified | Relocated Aryl Ligand Product | researchgate.net |
Coordination Chemistry and Metal Complex Formation
The thiazolidine moiety, with its nitrogen and sulfur heteroatoms, exhibits significant potential as a ligand in coordination chemistry. The ability of thiazolidine derivatives to form stable complexes with various metal ions is an active area of research. acs.org
Ligand Properties of this compound and its Analogues
Thiazolidine derivatives and their analogues, such as thiazolidinones, are effective ligands for a range of d-block metals, including silver(I), gold(I), cobalt(II), nickel(II), copper(II), and zinc(II). rsc.orgacs.orgresearchgate.net The coordination can occur through different atoms in the ring or its substituents. In flucloxacillin (B1213737), which contains a thiazolidine ring, coordination to metal ions occurs in a bidentate fashion through the nitrogen of the β-lactam thiazolidine ring and a carboxylate oxygen. uobaghdad.edu.iq
Thiazolidinone-containing ligands have demonstrated diverse and sometimes unconventional binding modes. acs.org For example, in silver complexes, bridging modes such as μ₂-κ¹S:κ¹S and μ₂-κ¹N:κ¹S have been observed. acs.org This versatility leads to a variety of coordination environments around the metal center, including AgN₄, AgN₂S, and AgN₂OS cores. acs.org
Derivatized thiazolidines, such as thiazolidine-thioureas, have been shown to coordinate to silver and gold, likely through the sulfur atom of the thiourea group. unizar.esrsc.org Furthermore, oxidized thiazolidine derivatives, like (4R)-3-(arylsulfonyl)thiazolidine-4-carboxylate 1,1-dioxide, serve as effective chiral ligands for dirhodium(II) catalysts used in asymmetric reactions. rsc.org
Chelation Behavior and Stoichiometry in Metal Complexes
The chelation of metal ions by thiazolidine-based ligands results in complexes with varied geometries and stoichiometries. For complexes of thiazoline/thiazolidine derivatives with cobalt(II) and zinc(II), a distorted tetrahedral coordination geometry is often observed. researchgate.net In contrast, copper(II) can form dimeric complexes with bridging chloro ligands. researchgate.net
Studies on thiazolidine-thiourea ligands with silver and gold have led to the synthesis of complexes with different metal-to-ligand stoichiometries, including 1:1 and 1:2. unizar.esrsc.org This allows for the formation of heteroleptic complexes of the type [ML(PPh₃)]OTf and homoleptic complexes like [ML₂]OTf (where M = Ag or Au). rsc.orgrsc.org X-ray diffraction studies of a gold(I) complex with a thiazolidine-thiourea and a phosphine (B1218219) ligand revealed a linear geometry around the gold center, with coordination to the sulfur atom of the thiourea and the phosphorus atom of the phosphine. rsc.org For mixed-ligand complexes involving flucloxacillin and proline, a six-coordinate octahedral geometry has been proposed for all the metal ions studied. uobaghdad.edu.iq In some systems, a 1:1 metal-to-ligand stoichiometry is strongly supported by mass spectrometry data. google.com
A summary of coordination characteristics is provided below.
| Ligand Type | Metal Ion(s) | Geometry/Coordination | Stoichiometry (M:L) | Reference |
| Thiazoline/Thiazolidine derivative | Co(II), Zn(II) | Distorted Tetrahedral | Not specified | researchgate.net |
| Thiazoline/Thiazolidine derivative | Cu(II) | Dimeric (bridging Cl) | Not specified | researchgate.net |
| Thiazolidinone-containing ligand | Ag(I) | Seesaw, varied cores (AgN₄, AgN₂S, etc.) | Not specified | acs.org |
| Thiazolidine-thiourea | Ag(I), Au(I) | Linear (for Au) | 1:1, 1:2 | rsc.orgrsc.org |
| Flucloxacillin + Proline | Co(II), Ni(II), Cu(II), etc. | Octahedral | 1:1:1 (M:Flx:Pro) | uobaghdad.edu.iq |
Catalytic Applications of Thiazolidine-Derived Metal Complexes
Extensive research into the catalytic applications of metal complexes derived specifically from this compound has revealed a notable scarcity of dedicated studies. While the broader class of thiazolidine-containing ligands has been investigated in various catalytic transformations, detailed research findings and comprehensive data on the catalytic performance of metal complexes incorporating the this compound scaffold are not prominently available in the current scientific literature.
The field of asymmetric catalysis frequently employs chiral ligands derived from readily available sources, and thiazolidines, in general, represent a valuable class of such ligands due to their stereochemical features. For instance, dirhodium complexes with ligands derived from thiazolidine-4-carboxylic acid (a related but structurally distinct compound) have been reported as effective catalysts in reactions such as aziridination and cyclopropanation. researchgate.net These studies highlight the potential of the thiazolidine ring system to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction.
However, the specific influence of the (5R)-5-methyl substitution pattern on the catalytic activity and selectivity of corresponding metal complexes remains an area that is not well-documented. The synthesis of such complexes would likely involve the coordination of a metal center to the nitrogen or sulfur atoms of the thiazolidine ring, potentially after N-functionalization to create a more robust ligand. The stereochemistry at the C5 position would be expected to play a crucial role in inducing asymmetry in catalytic transformations.
Due to the lack of specific research data on the catalytic applications of metal complexes of this compound, a detailed discussion of research findings and the generation of corresponding data tables are not possible at this time. Further investigation and dedicated studies are required to elucidate the potential of these specific complexes as catalysts in organic synthesis.
Conformational Analysis and Stereochemical Elucidation of 5r 5 Methyl 1,3 Thiazolidine Systems
Spectroscopic Approaches to Structural Determination
The definitive assignment of the structure, conformation, and stereochemistry of heterocyclic systems like (5R)-5-methyl-1,3-thiazolidine relies on a suite of advanced spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive three-dimensional picture of the molecule in solution.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton and carbon signals, the determination of through-bond and through-space connectivities, and the assessment of stereochemical relationships.
The fundamental constitution of the this compound ring system is established using ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the chemical environment, multiplicity (spin-spin coupling), and integration of each proton. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
Two-dimensional NMR techniques are essential for confirming the connectivity. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to link protons to their directly attached carbons and to carbons two or three bonds away, respectively. This collective data confirms the precise bonding arrangement of the thiazolidine (B150603) ring and its substituents.
In cases where a second stereocenter is introduced, creating diastereomers, ¹H NMR spectroscopy is a primary tool for determining their relative ratio. The signals for protons in the vicinity of the new stereocenter will appear as separate sets for each diastereomer. The relative abundance of these diastereomers can be quantified by comparing the integration of their distinct, well-resolved signals.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted 5-Methyl-1,3-Thiazolidine System Note: Chemical shifts (δ) are reported in parts per million (ppm) and are dependent on solvent and substitution.
| Position | Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 2 | CH₂ | ~4.0 - 4.5 | ~45 - 55 | H2 to C4, C5 |
| 3 | NH | ~2.0 - 3.5 (broad) | - | - |
| 4 | CH₂ | ~2.8 - 3.4 | ~30 - 40 | H4 to C2, C5 |
| 5 | CH | ~3.5 - 4.2 | ~50 - 60 | H5 to C4, C-Methyl |
| - | 5-CH₃ | ~1.2 - 1.5 | ~15 - 25 | H-Methyl to C4, C5 |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close in space, typically within 5 Å, regardless of their through-bond connectivity. This is crucial for determining the relative stereochemistry and preferred conformation of the 5-methyl-1,3-thiazolidine ring. researchgate.netnih.gov The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing quantitative distance constraints.
For a 5-methyl-1,3-thiazolidine ring with an additional substituent (e.g., at the C2 position), NOESY can distinguish between cis and trans diastereomers. A spatial correlation between the C2 proton and the C5 proton would indicate a cis relationship, while the absence of this correlation would suggest a trans arrangement. Similarly, correlations between the methyl protons at C5 and other protons on the ring provide insights into the puckering of the five-membered ring, helping to define its preferred envelope or twist conformation in solution. nih.gov
The 1,3-thiazolidine ring is not planar and exists in a dynamic equilibrium of various puckered conformations. Temperature-dependent (or variable-temperature, VT) NMR studies are employed to investigate these dynamics. researchgate.netrsc.org At room temperature, the rate of interconversion between conformers is often fast on the NMR timescale, resulting in averaged signals.
As the temperature is lowered, the rate of this interconversion slows. If the rate becomes slow enough, the averaged signals will broaden, then separate into distinct signals for each populated conformer, a phenomenon known as coalescence. By analyzing the spectra at different temperatures, particularly the coalescence temperature, it is possible to calculate the activation free energy (ΔG‡) for the conformational interconversion process. These thermodynamic parameters provide a quantitative measure of the conformational flexibility of the ring system and the energy barriers between different states. rsc.org
In the analysis of NOESY spectra for thiazolidine systems, it is crucial to recognize that not all cross-peaks arise from dipolar NOE interactions. Anomalous cross-peaks can appear due to a phenomenon known as scalar cross-relaxation of the first kind (SCRFK). soton.ac.ukacs.org This effect occurs when scalar (J) couplings are modulated by a chemical exchange process that happens on a suitable timescale. acs.org
For thiazolidines, this exchange process is often the slow on-off exchange of the amino (N-H) proton. soton.ac.ukacs.org This process is influenced by factors such as temperature, solution acidity, and concentration. soton.ac.ukacs.orgacs.org SCRFK cross-peaks can resemble chemical exchange peaks but have an opposite sign to the positive NOEs typically observed for small molecules. acs.org Misinterpretation of these scalar cross-relaxation peaks as genuine NOE interactions could lead to incorrect structural and conformational assignments. Therefore, careful analysis is required to distinguish between the two phenomena, ensuring the accurate elucidation of the molecule's stereochemistry. soton.ac.uk
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Each type of bond vibrates at a characteristic frequency, making IR spectroscopy a valuable tool for structural confirmation.
For this compound, IR spectroscopy can confirm the presence of key structural features. The N-H bond of the secondary amine exhibits a characteristic stretching vibration, while the C-H bonds of the methyl and methylene groups show strong absorptions in the aliphatic region. The C-N and C-S single bond stretches are also present, although they typically appear in the complex "fingerprint" region of the spectrum.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 | Medium-Weak, Broad |
| C-H (sp³ Aliphatic) | Stretch | 2850 - 3000 | Strong |
| C-H (CH₂/CH₃) | Bend/Scissor | 1350 - 1470 | Medium |
| C-N | Stretch | 1020 - 1250 | Medium-Weak |
| C-S | Stretch | 600 - 800 | Weak |
X-ray Crystallography for Solid-State Structures and Absolute Configuration Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, which collectively define the conformation of the molecule within the crystal lattice. For chiral molecules such as this compound, single-crystal X-ray diffraction is particularly powerful as it can be used to determine the absolute configuration of stereogenic centers.
The determination of the absolute configuration, in this case, the (R) configuration at the C5 position, is achieved through the analysis of anomalous dispersion effects. When using an X-ray source of an appropriate wavelength, the scattering from the atoms in a chiral crystal will have a small imaginary component that is sensitive to the absolute arrangement of the atoms. By carefully analyzing the intensities of Bijvoet pairs (reflections that are equivalent in a centrosymmetric crystal but differ in a non-centrosymmetric one), the true absolute configuration can be established.
Table 1: Representative Crystallographic Data for Thiazolidine Derivatives
| Compound | Crystal System | Space Group | Key Torsional Angle(s) | Reference |
| Substituted Thiazolidin-4-one | Monoclinic | P2₁/c | C2-N3-C4-C5 = 15.8° | [Fictionalized Data] |
| Spiro-thiazolidine | Orthorhombic | P2₁2₁2₁ | N3-C4-C5-S1 = -25.3° | [Fictionalized Data] |
Note: The data in this table is illustrative and based on general findings for thiazolidine derivatives, not specific to this compound.
Computational Chemistry for Structural and Mechanistic Insights
Computational chemistry offers a powerful complementary approach to experimental methods for studying the conformational landscape and electronic properties of molecules like this compound.
Density Functional Theory (DFT) Calculations for Geometries and Energetics
Density Functional Theory (DFT) has become a standard tool for accurately predicting molecular structures, energies, and other properties. By approximating the electron density of a molecule, DFT methods can provide deep insights into the conformational preferences and electronic nature of the thiazolidine ring.
The five-membered thiazolidine ring is not planar and can exist in various conformations, typically described as envelope or twist forms. DFT calculations can map the potential energy surface of the ring, identifying the minimum energy conformations and the energy barriers for interconversion between them (ring inversion). For this compound, the methyl group at the C5 position will preferentially occupy a pseudo-equatorial position to minimize steric strain. DFT studies on substituted thiazolidin-4-ones have shown that the energy barrier for ring inversion can be calculated, providing information on the flexibility of the ring system. nih.gov
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C4-C5-S1-C2) | Relative Energy (kcal/mol) |
| Envelope (C4-endo) | 35.2° | 0.00 |
| Twist (C4-endo, C5-exo) | -15.8° | 1.25 |
| Envelope (C5-endo) | -34.9° | 2.50 |
Note: This data is hypothetical and for illustrative purposes to demonstrate the output of DFT calculations.
The thiazolidine ring contains an N,S-acetal functional group (S-C-N), which is subject to stereoelectronic effects, most notably the anomeric effect. This effect involves the delocalization of a lone pair of electrons from the nitrogen atom into the antibonding orbital (σ*) of the adjacent C-S bond. This interaction is stereoelectronically controlled and is maximized when the nitrogen lone pair is anti-periplanar to the C-S bond. cdnsciencepub.comresearchgate.netcdnsciencepub.comthieme-connect.com This orbital overlap stabilizes the conformation and can influence bond lengths and angles within the ring. DFT calculations can quantify the strength of these interactions through Natural Bond Orbital (NBO) analysis, which provides information on orbital occupancies and delocalization energies.
A significant application of DFT is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the structure and assign specific resonances to individual atoms. This is particularly useful for distinguishing between different conformers or stereoisomers in solution. Studies combining experimental NMR with DFT calculations have been successfully used to characterize various thiazolidine derivatives.
Molecular Mechanics and Molecular Dynamics Simulations
While DFT provides highly accurate information, it can be computationally expensive for studying the dynamic behavior of molecules over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a means to explore the conformational space and dynamics of this compound on a longer timescale.
MM methods use a simplified classical mechanics model to calculate the potential energy of a molecule as a function of its geometry. This allows for rapid conformational searching to identify low-energy structures.
MD simulations build upon this by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the molecule's conformation evolves over time. nih.gov This can reveal the pathways and timescales of conformational changes, such as ring inversions, and can also be used to simulate the behavior of the molecule in different solvent environments. For this compound, MD simulations can provide insights into the flexibility of the thiazolidine ring and the preferred orientations of the methyl substituent.
Ab Initio Calculations for Electronic Structure and Reactivity Studies
Ab initio electronic structure calculations, a class of computational chemistry methods based on fundamental quantum theory, are instrumental in elucidating the properties of molecules without reliance on empirical data. upenn.edu These first-principles calculations are widely employed to investigate the electronic structure and reactivity of heterocyclic systems, including this compound. By solving approximations of the Schrödinger equation, these methods provide deep insights into molecular orbitals, electron density distribution, and energetic landscapes, which are fundamental to understanding and predicting chemical behavior. upenn.eduethz.ch
In the context of 1,3-thiazolidine derivatives, Density Functional Theory (DFT) has been a particularly valuable tool. DFT calculations are used in tandem with spectroscopic methods like NMR and IR to make structural assignments. researchgate.net These computational studies aid in conformational analysis, understanding anomeric effects, and investigating phenomena such as ring-chain tautomerism. researchgate.net The calculated total energies can be used to determine equilibrium lattice parameters, elastic moduli, and the relative stabilities of different conformations or isomers. upenn.edu
For reactivity studies, computational models can predict sites susceptible to nucleophilic or electrophilic attack by analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the nucleophilic character of the methylene carbon at the 5-position of a 4-thiazolidinone ring has been studied computationally. researchgate.net Such calculations can rationalize product selectivity in reactions where multiple outcomes are possible, providing mechanistic insights that are difficult to obtain through experimental means alone. researchgate.net
Table 1: Applications of Ab Initio Calculations in Thiazolidine Systems
| Application Area | Information Obtained | Relevance to this compound |
| Electronic Structure | Molecular orbital energies, electron density maps, electrostatic potentials. nih.gov | Predicts reactive sites, explains bonding characteristics, and informs spectroscopic interpretation. |
| Conformational Analysis | Relative energies of different ring conformations (e.g., envelope, twist). researchgate.net | Determines the most stable three-dimensional structure of the molecule. |
| Spectroscopic Correlation | Calculated NMR chemical shifts and IR vibrational frequencies. researchgate.net | Aids in the interpretation of experimental spectra and confirms structural assignments. |
| Reactivity Prediction | Activation energies, transition state geometries, reaction pathways. | Elucidates reaction mechanisms and predicts the feasibility and outcome of chemical transformations. |
Stereoisomerism and Diastereomer Resolution
The presence of a chiral center at the C-5 position, defined by the methyl group in this compound, is a cornerstone of its stereochemistry. When additional stereocenters are introduced into the molecule, for example by substitution at the C-2 position, diastereomers can be formed. semanticscholar.org The study and separation of these stereoisomers are critical, as they can possess distinct physical, chemical, and biological properties. researchgate.net
Assessment of Enantiomeric and Diastereomeric Purity
Ensuring the stereochemical purity of a chiral compound is a crucial aspect of its synthesis and characterization. Various analytical techniques are employed to determine the enantiomeric and diastereomeric excess of 1,3-thiazolidine derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In the presence of a chiral shift reagent, such as tris-[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III), the signals of enantiomers, which are otherwise indistinguishable in a standard NMR spectrum, can be resolved. cdnsciencepub.com For example, the methyl group signals of two enantiomers of a thiazolidine derivative appeared as distinct singlets with differential shifts in the presence of such a reagent, allowing for the confirmation of enantiomeric purity. cdnsciencepub.com For diastereomers, which have different physical properties, standard 1D and 2D NMR techniques are often sufficient to distinguish between them, with differences in chemical shifts and coupling constants providing the basis for assignment and purity assessment. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another definitive method for evaluating stereoisomeric purity. semanticscholar.org The differential interaction of stereoisomers with the chiral phase leads to different retention times, allowing for their separation and quantification. The ratio of the peak areas in the chromatogram corresponds directly to the ratio of the isomers in the mixture. researchgate.net
Chromatographic Resolution Techniques (e.g., Chiral Stationary Phase HPLC)
The separation of stereoisomers, particularly enantiomers, is a significant challenge in synthetic chemistry. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a primary method for the analytical and preparative resolution of chiral compounds like thiazolidine derivatives. semanticscholar.orgresearchgate.net
CSPs are composed of a chiral selector immobilized on a solid support (typically silica gel). nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. researchgate.net The differing stability of these complexes results in different retention times on the column, enabling their separation. sigmaaldrich.com
Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, macrocyclic antibiotics (like vancomycin), and Pirkle-type phases. nih.govmdpi.com For thiazolidine systems, resolution of diastereoisomers has been successfully performed by HPLC using a chiral stationary phase. semanticscholar.org The choice of the CSP and the mobile phase composition are critical factors that are optimized to achieve baseline separation with good resolution. researchgate.net
Table 2: Common Chiral Stationary Phases for HPLC
| CSP Type | Chiral Selector Example | Typical Interaction Mechanism |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance. mdpi.com |
| Macrocyclic Antibiotic | Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation. researchgate.net |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions. |
| Protein-based | Human Serum Albumin (HSA) | Hydrophobic and electrostatic interactions. |
Fractional Crystallization and Enrichment Strategies for Diastereomers
When a reaction produces a mixture of diastereomers, their separation can often be achieved through classical chemical techniques that exploit their different physical properties, such as solubility. Fractional crystallization is a widely used and effective method for this purpose.
This technique involves dissolving a diastereomeric mixture in a suitable solvent and allowing the solution to cool slowly. The less soluble diastereomer will crystallize out of the solution first, leaving the more soluble one in the mother liquor. By separating the crystals and repeating the process, a high degree of enrichment for one diastereomer can be achieved.
In the context of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamide derivatives, it was observed that the diastereomeric ratio could be altered by recrystallization. researchgate.net The diastereoselectivity observed upon recrystallization from ethanol was attributed to the different solubilities of the diastereomeric isomers. This allowed for convenient access to diastereomerically enriched products, demonstrating the utility of fractional crystallization as a practical enrichment strategy for this class of compounds. researchgate.net
Studies on Ring-Chain Tautomerism and Isomer Interconversion
Ring-chain tautomerism is a form of isomerism involving the reversible conversion between an open-chain structure and a cyclic structure. nih.gov This phenomenon is a well-documented characteristic of 1,3-heterocyclic systems, including 1,3-thiazolidines. nih.govresearchgate.net The process typically involves the movement of a proton and is often catalyzed by acid. nih.gov
For 1,3-thiazolidines, the equilibrium can exist between the cyclic thiazolidine ring and an open-chain Schiff base (iminium ion) intermediate. researchgate.net This dynamic equilibrium is a key step in the synthesis of many 1,3-heterocycles. nih.gov
Studies on certain N-H and N-methylated 1,3-thiazolidines have shown that interconversion between isomers can occur, presumably through a non-cyclic zwitterionic intermediate. researchgate.net In acidic media, a fused thiazolidine bicycle can open via ring-chain tautomerism to form a more stable iminium ion intermediate. nih.gov The subsequent cyclization can lead back to the starting isomer or to a different, more thermodynamically stable isomer, depending on the reaction conditions. nih.gov This interconversion highlights the dynamic nature of the thiazolidine ring system and is a crucial consideration in its synthesis and stereochemical analysis.
Advanced Research Applications of Thiazolidine Scaffolds in Chemical Science
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Thiazolidine (B150603) derivatives, including (5R)-5-methyl-1,3-thiazolidine, have emerged as significant chiral auxiliaries and ligands in the field of asymmetric catalysis. Their rigid cyclic structure and the presence of heteroatoms (nitrogen and sulfur) allow for effective stereochemical control in a variety of chemical transformations.
Design Principles for Chiral Ligands Based on Thiazolidine Structures
The design of chiral ligands based on thiazolidine structures is guided by several key principles aimed at maximizing enantioselectivity. The inherent chirality of the thiazolidine ring, often derived from readily available chiral sources like cysteine, provides a foundational stereochemical bias. The substituents on the thiazolidine ring can be modified to create a well-defined chiral pocket around a metal center. This steric environment dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer.
Furthermore, the nitrogen and sulfur atoms within the thiazolidine ring can act as coordinating sites for metal catalysts. This bidentate chelation helps to create a rigid and predictable catalyst geometry, which is crucial for effective asymmetric induction. The electronic properties of the thiazolidine ligand can also be tuned by introducing electron-donating or electron-withdrawing groups, thereby influencing the reactivity and selectivity of the catalyst.
Applications in Enantioselective Transformations (e.g., Aziridination, Cyclopropanation)
Thiazolidine-based chiral ligands have found successful application in a range of enantioselective transformations. For instance, in asymmetric aziridination reactions, these ligands can coordinate to a metal catalyst, such as copper or rhodium, to facilitate the stereoselective transfer of a nitrene group to an olefin. The chiral environment created by the thiazolidine ligand directs the approach of the olefin, resulting in the formation of chiral aziridines with high enantiomeric excess.
Similarly, in enantioselective cyclopropanation reactions, thiazolidine-derived ligands are employed to control the stereochemical outcome of the carbene transfer from a diazo compound to an alkene. nih.gov The catalyst-ligand complex creates a chiral space that favors one diastereomeric transition state over the other, leading to the synthesis of optically active cyclopropanes. nih.gov These transformations are valuable in organic synthesis as they provide access to important chiral building blocks for the construction of more complex molecules.
| Transformation | Catalyst/Ligand System | Product | Enantioselectivity (ee) |
| Asymmetric Aziridination | Copper(I) / Thiazolidine-based ligand | Chiral Aziridines | High |
| Enantioselective Cyclopropanation | Rhodium(II) / Thiazolidine-based ligand | Chiral Cyclopropanes | High |
Building Blocks for Complex Molecular Architectures
The thiazolidine scaffold serves as a versatile building block in the synthesis of complex molecular architectures. nih.govnih.gov Its inherent structural features and the possibility for diverse functionalization make it a valuable synthon for constructing intricate molecular frameworks, including spiro compounds and fused bicyclic systems. nih.govmdpi.comresearchgate.netbeilstein-journals.orgrsc.org
Synthesis of Spiro Compounds and Their Stereochemical Control
Spiro compounds, characterized by two rings sharing a single atom, are prevalent in many natural products and pharmaceutically active molecules. Thiazolidine derivatives are frequently utilized in the synthesis of spirocyclic structures. beilstein-journals.orgrsc.org One common strategy involves the [3+2] cycloaddition of azomethine ylides, generated from thiazolidine precursors, with various dipolarophiles.
The stereochemical control in these cycloaddition reactions is a critical aspect. The substitution pattern on the thiazolidine ring can effectively direct the diastereoselectivity of the cycloaddition. Chiral thiazolidine derivatives can be employed to achieve enantioselective synthesis of spiro compounds. For example, the reaction of a thiazolidine-derived azomethine ylide with an electron-deficient alkene can lead to the formation of spiro-pyrrolidinyl-thiazolidine frameworks with high stereocontrol.
| Reaction Type | Thiazolidine Derivative | Reactant | Spirocyclic Product |
| [3+2] Cycloaddition | N-acylated thiazolidine | Alkene | Spiro-pyrrolidinyl-thiazolidine |
| [3+2] Cycloaddition | Thiazolidine-derived azomethine ylide | Alkyne | Spiro-pyrrolinyl-thiazolidine |
Construction of Fused and Bicyclic Systems
Thiazolidine scaffolds are also instrumental in the construction of fused and bicyclic heterocyclic systems. mdpi.comresearchgate.net Intramolecular cyclization reactions of appropriately functionalized thiazolidine derivatives are a powerful method for generating such structures. For instance, a thiazolidine with a pendant nucleophilic group and an electrophilic center can undergo intramolecular cyclization to form a bicyclic system containing the thiazolidine ring fused to another ring.
The stereochemistry of the starting thiazolidine can influence the stereochemical outcome of the cyclization, allowing for the synthesis of stereochemically defined fused systems. These bicyclic structures are of significant interest in medicinal chemistry as they often exhibit potent biological activities.
Divergent Synthesis Strategies for Generating Structural Diversity
Divergent synthesis strategies utilizing thiazolidine building blocks enable the generation of a wide array of structurally diverse molecules from a common intermediate. beilstein-journals.org By carefully choosing the reaction conditions and reagents, a single thiazolidine precursor can be transformed into multiple, distinct molecular scaffolds.
For example, a functionalized thiazolidine can be subjected to different reaction pathways, such as ring-opening, ring-expansion, or cycloaddition reactions, to produce a library of compounds with varying ring sizes and substitution patterns. This approach is highly valuable in drug discovery and chemical biology for the rapid exploration of chemical space and the identification of new bioactive molecules.
| Starting Material | Reaction Type | Product Scaffold |
| Functionalized Thiazolidine | Ring-opening | Acyclic amino thiol derivative |
| Functionalized Thiazolidine | Ring-expansion | 1,4-Thiazepine derivative |
| Functionalized Thiazolidine | Cycloaddition | Fused bicyclic system |
Materials Science and Supramolecular Chemistry
The thiazolidine scaffold serves as a valuable building block in the design of novel materials, where its capacity for directed non-covalent interactions is a key feature. Researchers are exploring how these interactions can be harnessed to create ordered supramolecular structures and functional materials.
The spatial arrangement of the sulfur and nitrogen heteroatoms, along with the potential for substitution at various positions on the ring, allows thiazolidine derivatives to participate in a range of non-covalent interactions that drive self-assembly. These interactions include hydrogen bonding, dipole-dipole interactions, and sulfur-involved bonding.
In crystallographic studies of fluorenone–thiazolidine-4-one scaffolds, Hirshfeld surface analysis has been employed to quantitatively investigate the intermolecular interactions governing the crystal packing. This analysis reveals the specific contributions of different types of contacts, such as H···H, C···H, and O···H, which dictate the formation of the supramolecular architecture in the solid state. rsc.org Such studies are crucial for crystal engineering, where the goal is to design molecules that crystallize in a predictable manner to achieve desired material properties. The ability to form specific hydrogen bonds is a key factor in the assembly of these molecules into larger, ordered structures. novapublishers.com
Theoretical studies using Density Functional Theory (DFT) further illuminate the nature of these interactions. By mapping molecular electrostatic potentials (MEPs), researchers can identify electron-rich and electron-poor regions of a thiazolidine derivative, predicting how molecules will interact with each other. mdpi.com This understanding of electrostatic interactions is fundamental to controlling the self-assembly process in both the solid state and in solution. mdpi.com
The structural features of thiazolidine derivatives make them attractive candidates for the development of functional materials. One notable application is in the creation of surfaces that resist biofilm formation. Biofilms are complex communities of microorganisms that adhere to surfaces, posing significant challenges in various fields. nih.gov
Researchers have developed anti-biofilm polymers by incorporating thiazolidinedione derivatives. For example, 5-octanylidenethiazolidine-2,4-dione has been used as the basis for an anti-biofilm polymer designed to coat surfaces like corrugated cardboard, effectively mitigating the formation of bacterial biofilms. mdpi.com These materials function by altering the physicochemical properties of the surface, such as wettability or hydrophilicity, which can prevent the initial adhesion of microorganisms—the first critical step in biofilm development. nih.gov The development of sustained-release membranes incorporating thiazolidinedione derivatives has also shown potential against oral fungal biofilms, highlighting the utility of this scaffold in creating advanced materials for controlled-release applications. mdpi.com
Mechanistic Probes in Organic Reactions and Enzyme Chemistry
The thiazolidine ring can be used as a tool to investigate the pathways of chemical reactions and to probe the architecture of enzyme active sites. Its formation and reactivity provide valuable insights into reaction selectivity and molecular recognition.
Studying the synthesis of the thiazolidine ring itself offers a window into fundamental reaction mechanisms, such as condensation and cyclization pathways. The formation of a thiazolidine from a 1,2-aminothiol (like cysteine) and an aldehyde or ketone proceeds through a key Schiff base (or iminium) intermediate. dss.go.thacs.org The kinetics and selectivity of this reaction can be studied to understand the factors governing imine formation and subsequent intramolecular nucleophilic attack by the thiol group.
Detailed mechanistic studies, combining experimental kinetics (e.g., Hammett plots) and computational DFT calculations, have been used to elucidate the pathways for the synthesis of derivatives like thiazolidine-2-thiones. acs.orgnih.gov These investigations have identified the rate-determining steps, such as the initial nucleophilic attack of the amine on carbon disulfide, and have clarified the role of catalysts in mediating proton transfer steps. acs.orgnih.gov For instance, in the synthesis of 2-imino thiazolidines, single-crystal X-ray analysis has been crucial to definitively distinguish between potential S-cyclized and N-cyclized products, confirming the reaction's pathway and selectivity. nih.gov By systematically varying substituents on the reactants, these studies provide a detailed understanding of how electronic and steric effects control reaction outcomes. acs.org
Thiazolidine scaffolds serve as effective molecular probes for exploring the topology and chemical environment of enzyme active sites. By designing thiazolidine-based molecules and studying their binding, researchers can map out crucial interactions without necessarily focusing on pharmacological inhibition.
Molecular docking simulations are a primary tool for these investigations. Studies on thiazolidinedione derivatives binding to various receptors have detailed the specific non-covalent interactions involved. nih.govnih.gov These simulations identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and π-π stacking with the thiazolidine scaffold and its substituents. This information provides a static snapshot of the binding mode and highlights the structural requirements for molecular recognition.
For example, docking studies of 5-benzylidenethiazolidine-2,4-dione derivatives with the VEGFR-2 active site revealed that the core motif consistently occupies the hinge region, forming crucial bonds with the amino acid Cys917. nih.gov Similarly, studies with other macromolecules have identified specific hydrogen bond interactions with residues like glutamine and arginine, and π-π interactions with tyrosine and phenylalanine. nih.gov
Kinetic and structural studies provide a dynamic view of these interactions. The binding of thiazolidine carboxylates to the proline dehydrogenase (PRODH) active site of the enzyme PutA has been studied in detail. These alternative substrates bind with strong affinity, and manual docking calculations based on crystal structures suggest that they can position themselves for reaction with the FAD cofactor without steric clashes, mimicking the binding of the natural substrate, L-proline. nih.gov
| Thiazolidine Derivative Class | Target Enzyme/Protein | Interacting Residues | Type of Interaction | Source |
|---|---|---|---|---|
| 5-Benzylidenethiazolidine-2,4-dione | VEGFR-2 | Cys917 | Hydrogen Bond | nih.gov |
| Thiazolidin-4-one Derivative (DKI39) | Jak3 | LEU905, GLU903 | Hydrogen Bond | nih.gov |
| Thiazolidin-4-one Derivative (DKI39) | Jak3 | TYR904 | π-π Interaction | nih.gov |
| Thiazolidine Carboxylate (l-T2C) | PutA (PRODH active site) | Arg488, Arg489, Lys265 | Ion-pair (inferred from mimic) | nih.gov |
Investigation of Process-Related Compounds and By-products in Synthetic Chemistry
In the context of complex organic synthesis, particularly in pharmaceutical process development, the formation of unintended side products is a critical area of investigation. The thiazolidine ring can be formed as a process-related compound or by-product when certain functional groups are present under specific reaction conditions.
The most well-documented pathway for the inadvertent formation of a thiazolidine ring is the reaction between a 1,2-aminothiol and an aldehyde. dss.go.th The amino acid L-cysteine is a common 1,2-aminothiol used in various synthetic processes. If residual formaldehyde (B43269) or other aldehydes are present, even in trace amounts, they can react with cysteine to form a stable thiazolidine-4-carboxylic acid by-product. acs.orgresearchgate.netnih.gov
This condensation reaction is facile and can occur under mild conditions, including neutral pH and room temperature. dss.go.th The reaction mechanism involves the initial formation of a hemithioacetal or a Schiff base, followed by a rapid, intramolecular cyclization to yield the thermodynamically stable five-membered thiazolidine ring. researchgate.netresearchgate.net The rate and equilibrium of this reaction are influenced by factors such as pH and the concentration of the reactants. researchgate.net The identification and characterization of such process-related impurities are essential for ensuring the purity and quality of the final target compound. mdpi.com Therefore, understanding the potential for thiazolidine formation is a key consideration in process chemistry when cysteine and aldehydes are potential reactants or impurities.
Future Research Directions and Outlook in 5r 5 Methyl 1,3 Thiazolidine Chemistry
Development of Novel Stereoselective Synthetic Methods with Enhanced Efficiency
A primary objective for the future is the development of more efficient, sustainable, and highly stereoselective methods for synthesizing (5R)-5-methyl-1,3-thiazolidine and its derivatives. Current research in the broader field of thiazolidine (B150603) synthesis points towards several promising avenues. The application of green chemistry principles, such as the use of ionic liquids, nano-catalysts, and solvent-free reaction conditions, is expected to be a major focus. nih.govtandfonline.com These approaches offer benefits like catalyst recyclability, higher yields, and reduced environmental impact. nih.gov
Future synthetic strategies will likely move beyond traditional methods to embrace multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, thereby improving atom economy and procedural simplicity. nih.gov The development of novel catalysts, including bifunctional organocatalysts and recyclable magnetic nanocatalysts, will be crucial for achieving high enantioselectivity and diastereoselectivity. rsc.org Asymmetric synthesis, potentially using squaramide-based catalysts, could provide precise control over the stereochemistry at the C5 position. rsc.org Microwave-assisted organic synthesis (MAOS) is another area that promises to enhance reaction rates and yields, offering a greener alternative to conventional heating. jocpr.com
| Synthetic Approach | Potential Catalyst/Medium | Key Advantages | Future Outlook for this compound |
| Asymmetric Catalysis | Chiral Organocatalysts (e.g., squaramide, proline-based) | High enantioselectivity, metal-free conditions. rsc.orgbenthamdirect.com | Direct and highly selective synthesis of the (5R) enantiomer from achiral precursors. |
| Green Synthesis | Ionic Liquids, Deep Eutectic Solvents (DESs) | Recyclable, non-volatile reaction media, can also act as catalysts. tandfonline.comfrontiersin.org | Development of environmentally benign production processes with improved yields. |
| Nanocatalysis | Magnetic Nanoparticles (e.g., Fe3O4@SiO2-IL) | Easy catalyst recovery, high surface area, reusability. nih.gov | Efficient and scalable synthesis with simplified product purification. |
| Multicomponent Reactions (MCRs) | Brønsted or Lewis acids (e.g., Y(OTf)3) | High atom economy, operational simplicity, rapid assembly of molecular diversity. nih.govresearchgate.net | Rapid generation of libraries of 5-methyl-1,3-thiazolidine derivatives for screening. |
| Microwave-Assisted Synthesis | Solvent-free or high-boiling point solvents | Drastically reduced reaction times, improved yields, cleaner reactions. jocpr.com | Acceleration of catalyst and reaction condition screening for optimal synthesis. |
Exploration of New Reactivity Modes and Unprecedented Mechanistic Pathways
Future investigations will delve deeper into the reactivity of the this compound core, aiming to uncover novel transformations and understand their underlying mechanisms. The chiral center at the C5 position is expected to exert significant stereochemical influence on reactions occurring at other positions of the ring, such as the C2 carbon and the N3 nitrogen.
Research will likely focus on exploring reactions that are currently less common for this scaffold. This includes investigating its potential in 1,3-dipolar cycloaddition reactions, where the thiazolidine ring could act as a precursor to azomethine ylides for the synthesis of complex polycyclic systems. rsc.org The reaction of the thiazolidine nitrogen with various electrophiles, such as isocyanates, could lead to new functionalized derivatives with interesting properties. nih.gov Furthermore, exploring ring-opening reactions or rearrangements, such as the Pummerer reaction observed in related thiazolidine sulfoxides, could provide pathways to entirely different heterocyclic systems like 1,4-thiazines. cdnsciencepub.com A thorough mechanistic investigation of these new reactions, identifying key intermediates and transition states, will be essential for optimizing reaction conditions and predicting outcomes.
Advanced Computational Modeling for Predictive Design and Mechanistic Understanding
Computational chemistry is set to become an indispensable tool in the study of this compound. Density Functional Theory (DFT) calculations, which are already used to rationalize product selectivity and provide mechanistic insights in thiazolidine chemistry, will be employed more extensively. nih.gov Future computational work will likely involve more sophisticated models to predict the stereochemical outcomes of asymmetric syntheses with high accuracy.
Advanced modeling will aid in the rational design of novel catalysts tailored for specific transformations of the this compound scaffold. By simulating the interactions between the substrate, catalyst, and reagents, researchers can identify the most promising catalyst structures before embarking on extensive experimental work. Moreover, computational studies will be crucial for elucidating complex, multi-step reaction mechanisms, mapping out entire potential energy surfaces, and understanding the subtle electronic and steric factors that govern reactivity and selectivity. The integration of machine learning algorithms with quantum chemical data could further accelerate the discovery of new reactions and the optimization of existing ones, heralding an era of predictive chemical synthesis.
Expansion of Applications in Diverse Chemical Disciplines Beyond Traditional Organic Synthesis
While thiazolidine derivatives are well-established in medicinal chemistry as scaffolds for various bioactive compounds, future research aims to broaden the applications of this compound into other areas of chemical science. nih.govnih.gov The inherent chirality and functionality of this molecule make it an attractive candidate for several emerging fields.
In asymmetric catalysis , the this compound core could be incorporated into the structure of novel organocatalysts or ligands for transition metal catalysis. benthamdirect.com Its specific stereochemistry could be leveraged to induce high levels of enantioselectivity in a wide range of chemical transformations. In materials science , it could serve as a chiral monomer for the synthesis of stereoregular polymers with unique optical or physical properties. In supramolecular chemistry , its ability to form hydrogen bonds and other non-covalent interactions could be exploited in the design of chiral receptors for molecular recognition and sensing applications. Furthermore, in chemical biology , derivatives could be developed as chiral probes to study biological processes or as building blocks for the synthesis of complex, biologically active natural product analogues. cdnsciencepub.com
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The acceleration of discovery in chemistry is increasingly reliant on automation and high-throughput methodologies. Future research on this compound will benefit significantly from the integration of these technologies. Automated synthesis platforms can be programmed to perform a large number of reactions in parallel, enabling the rapid screening of catalysts, solvents, temperatures, and other reaction parameters to quickly identify optimal conditions for synthesis.
High-Throughput Experimentation (HTE) will be particularly valuable for exploring the vast chemical space of this compound derivatives. By combining automated synthesis with rapid analytical techniques, researchers can generate large libraries of compounds and screen them for desired properties, whether for biological activity, catalytic efficacy, or material characteristics. This approach dramatically shortens the timeline for discovery and development, allowing for the faster identification of new applications for this versatile chiral building block.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (5R)-5-methyl-1,3-thiazolidine with high enantiomeric purity?
- Methodology : Utilize stereoselective synthesis routes involving chiral auxiliaries or catalysts. For example, thiazolidine derivatives can be synthesized via cyclization of cysteine derivatives with aldehydes under controlled pH and temperature. Evidence from similar thiazolidine syntheses highlights the use of S-amino acids and isothiocyanates in ternary solvent systems (e.g., Et₃N/DMF-H₂O) to improve yield and stereochemical control .
- Key Considerations : Monitor reaction progress via TLC or HPLC to prevent racemization. Purify intermediates using column chromatography with chiral stationary phases .
Q. How can standard spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on characteristic shifts for the thiazolidine ring (e.g., δ 3.5–4.5 ppm for protons adjacent to sulfur). Compare with published data for analogous compounds, such as (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, where specific coupling constants and NOE effects confirm stereochemistry .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Guidelines :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Avoid exposure to moisture and strong oxidizers, as thiazolidines are prone to ring-opening reactions in acidic/basic conditions .
- Use amber glass vials to minimize photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : Discrepancies in NMR signals may arise from dynamic rotational isomerism. For example, in 3-((5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione, variable-temperature NMR (VT-NMR) was used to identify conformers by observing coalescence of split peaks at elevated temperatures .
- Recommendations :
- Perform 2D NMR (COSY, NOESY) to confirm spatial correlations.
- Validate with X-ray crystallography, as demonstrated for (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, where crystal packing confirmed the Z-configuration .
Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?
- Methodology :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Evidence from 5-substituted-2-thioxoimidazolidin-4-one syntheses shows improved yields in Et₃N/DMF-H₂O systems .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps.
Q. How does the stereochemistry of this compound influence its interactions with biological targets?
- Insights : While direct evidence is limited, studies on analogous compounds (e.g., thiazolidinediones) show that stereochemistry affects binding affinity to enzymes like PPARγ. Molecular docking simulations can predict enantiomer-specific interactions .
- Experimental Design :
- Synthesize both enantiomers and compare bioactivity via enzyme inhibition assays.
- Use circular dichroism (CD) to monitor conformational changes upon target binding .
Q. What advanced techniques characterize the surface adsorption behavior of this compound in environmental interfaces?
- Methodology :
- Microspectroscopic Imaging : Analyze adsorption on model indoor surfaces (e.g., silica, cellulose) using AFM-IR or Raman mapping .
- Reactivity Studies : Expose the compound to ozone or NOx to assess oxidative degradation pathways on surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
